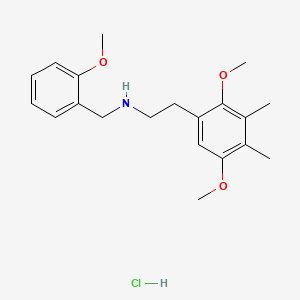

25G-NBOMe (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

25G-NBOMe (hydrochloride) is a derivative of the phenethylamine hallucinogen 2C-G. It is characterized by the addition of a benzyl-methoxy group to the amine. This compound acts as a highly potent agonist for the human serotonin 5-HT2A receptor . The compound is known for its psychoactive effects and has been associated with severe intoxications and fatalities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 25G-NBOMe (hydrochloride) involves the reaction of 2,5-dimethoxy-3,4-dimethylphenethylamine with 2-methoxybenzaldehyde in the presence of a reducing agent to form the intermediate Schiff base. This intermediate is then reduced to the final product using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production methods for 25G-NBOMe (hydrochloride) are not well-documented due to its classification as a designer drug and its association with illegal activities. the general approach would involve large-scale synthesis using the same synthetic routes and reaction conditions as described above, with appropriate scaling up of the reagents and reaction vessels.

Types of Reactions:

Oxidation: 25G-NBOMe (hydrochloride) can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: The compound can be reduced at the imine group during its synthesis to form the final amine product.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: The primary amine product.

Substitution: Halogenated derivatives of 25G-NBOMe (hydrochloride).

Applications De Recherche Scientifique

Neuropharmacological Studies

25G-NBOMe has been extensively studied for its effects on serotonin receptors. It acts as a potent agonist at the 5-HT2A receptor, which is implicated in various neuropsychological processes. Research indicates that 25G-NBOMe exhibits high binding affinity (Ki values in the low nanomolar range) for the 5-HT2A receptor, making it a useful tool for studying serotonergic signaling pathways and their implications in mood disorders and psychosis .

Toxicological Analysis

Due to its classification as a designer drug, 25G-NBOMe is frequently encountered in forensic toxicology. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in biological samples. These methods have been validated for their sensitivity and specificity, providing critical data for understanding the prevalence and impact of NBOMe derivatives in forensic cases .

Receptor Binding Studies

The compound's unique substitution pattern allows researchers to explore its interaction with various serotonin receptor subtypes. Studies have shown that while it has a high affinity for the 5-HT2A receptor, it displays lower affinities for other subtypes like 5-HT1A and 5-HT2C. This selectivity can provide insights into the pharmacological profiles of similar compounds and their potential therapeutic applications .

Behavioral Studies

Behavioral assays in animal models have been utilized to assess the psychoactive effects of 25G-NBOMe. For instance, studies involving head twitch responses in mice have demonstrated that 25G-NBOMe produces robust behavioral effects consistent with hallucinogenic activity, similar to those observed with traditional psychedelics like LSD . These findings are crucial for understanding the behavioral and psychological implications of serotonergic drugs.

Analytical Chemistry

In analytical chemistry, 25G-NBOMe serves as a reference standard for developing detection methods for designer drugs. Its high potency necessitates sensitive analytical techniques to ensure accurate quantification in complex biological matrices . The compound's role in developing new methodologies for detecting psychoactive substances enhances the field's capability to respond to emerging drug trends.

Case Study 1: Neurotoxicity Assessment

Research has indicated that 25G-NBOMe can induce neurotoxic effects on neuronal cell lines, leading to decreased cell viability. In vitro studies highlighted activation of neurotoxic pathways involving MAPK/ERK signaling, suggesting potential long-term damage to neural structures . This underscores the importance of assessing safety profiles when considering compounds with high serotonergic activity.

Case Study 2: Forensic Detection Techniques

A significant case study involved the application of LC-MS/MS techniques for detecting 25G-NBOMe in blood samples from intoxicated individuals. The study demonstrated that using specific ion monitoring could effectively identify low concentrations of this compound, contributing valuable data to forensic investigations concerning drug-related incidents .

Case Study 3: Behavioral Impact Studies

In behavioral studies assessing the reinforcing effects of NBOMe compounds, researchers found that administration of 25G-NBOMe led to conditioned place preference in rodents, indicating its potential for abuse similar to other psychoactive substances . These findings are critical for understanding the risks associated with recreational use.

Mécanisme D'action

25G-NBOMe (hydrochloride) exerts its effects by acting as a potent agonist at the serotonin 5-HT2A receptor . This receptor is involved in the modulation of mood, perception, and cognition. The activation of this receptor by 25G-NBOMe (hydrochloride) leads to altered sensory perception and hallucinations. The compound also has high affinity for other serotonin receptors, including 5-HT2C, but with lower potency .

Comparaison Avec Des Composés Similaires

25I-NBOMe: A derivative with an iodine substituent, known for its high potency and similar psychoactive effects.

25B-NBOMe: A bromine-substituted derivative with similar receptor binding properties.

25C-NBOMe: A chlorine-substituted derivative with comparable effects and toxicity.

Uniqueness: 25G-NBOMe (hydrochloride) is unique due to its specific substitution pattern on the phenethylamine backbone, which confers distinct pharmacological properties. It has a higher affinity for the 5-HT2A receptor compared to some other NBOMe derivatives, making it particularly potent .

Activité Biologique

25G-NBOMe (hydrochloride) is a synthetic compound belonging to the NBOMe series, which are potent agonists of serotonin receptors, particularly the 5-HT2A receptor. This compound has garnered attention due to its high potency and associated risks of toxicity and neurotoxicity. Understanding its biological activity is crucial for assessing its pharmacological profile, potential therapeutic applications, and safety concerns.

Chemical Structure and Properties

25G-NBOMe is characterized by its unique substitution pattern on the phenethylamine backbone, which contributes to its distinct pharmacological properties. It exhibits a higher affinity for the 5-HT2A receptor compared to other derivatives in the NBOMe series, such as 25I-NBOMe and 25C-NBOMe.

25G-NBOMe acts primarily as a potent agonist at the serotonin 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and perception. The compound's action leads to significant hallucinogenic effects, similar to those observed with LSD and other psychedelics.

Receptor Binding Affinity

The binding affinity of 25G-NBOMe for serotonin receptors has been measured in various studies. It shows:

- High affinity for 5-HT2A receptors : Ki values in the low nanomolar range.

- Lower affinity for 5-HT1A and 5-HT2C receptors , with negligible activity at 5-HT2B receptors .

Biological Activity and Toxicity

Research indicates that while 25G-NBOMe possesses psychoactive properties, it also presents significant risks:

Neurotoxicity

In vitro studies have demonstrated that 25G-NBOMe can induce neurotoxic effects on neuronal cell lines, leading to decreased cell viability and potential long-term damage to neural structures. Notable findings include:

- Reduction in neuronal cell survival : Similar effects observed with other NBOMe derivatives .

- Activation of neurotoxic pathways : Involvement of MAPK/ERK signaling pathways has been noted, which may contribute to cell death mechanisms .

Case Studies

Several case reports highlight the acute toxicity associated with 25G-NBOMe use:

- A case involving a teenager who experienced severe hallucinations and physiological distress after consumption of 25G-NBOMe underscores the compound's potential for acute toxicity .

- Clinical observations have documented fatalities linked to NBOMe compounds, emphasizing the need for caution in their use .

Comparative Analysis with Other NBOMe Compounds

| Compound | Receptor Affinity (Ki nM) | Hallucinogenic Potency | Neurotoxicity |

|---|---|---|---|

| 25G-NBOMe | Low nanomolar | High | Significant |

| 25I-NBOMe | Low nanomolar | Very High | Significant |

| 25C-NBOMe | Low nanomolar | High | Moderate |

Propriétés

IUPAC Name |

2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-14-15(2)20(24-5)16(12-19(14)23-4)10-11-21-13-17-8-6-7-9-18(17)22-3;/h6-9,12,21H,10-11,13H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXRXNLCFFXKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.